
3-hydroxy-1H-1-benzazepine-2,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Hydroxy-1H-benzo[b]azepine-2,5-dione is a seven-membered heterocyclic compound containing nitrogen and oxygen atoms in its structure. This compound is part of the azepine family, which is known for its diverse biological activities and applications in medicinal chemistry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-1H-benzo[b]azepine-2,5-dione can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 2-aminobenzoic acid with phthalic anhydride in the presence of a dehydrating agent like polyphosphoric acid can yield the desired compound .
Industrial Production Methods
Industrial production of 3-Hydroxy-1H-benzo[b]azepine-2,5-dione typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product .
Análisis De Reacciones Químicas
Types of Reactions
3-Hydroxy-1H-benzo[b]azepine-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions include quinone derivatives, dihydro derivatives, and substituted azepine compounds. These products often exhibit unique biological activities and can be further utilized in medicinal chemistry .
Aplicaciones Científicas De Investigación
3-Hydroxy-1H-benzo[b]azepine-2,5-dione has a wide range of scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 3-Hydroxy-1H-benzo[b]azepine-2,5-dione involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes by binding to their active sites, thereby blocking their catalytic activity. It may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 3-Hydroxy-1H-benzo[b]azepine-2,5-dione include:
Benzodiazepines: Known for their sedative and anxiolytic properties.
Oxazepines: Exhibiting diverse biological activities.
Thiazepines: Used in medicinal chemistry for their therapeutic potential.
Uniqueness
What sets 3-Hydroxy-1H-benzo[b]azepine-2,5-dione apart from these similar compounds is its unique combination of structural features and biological activities. Its ability to undergo various chemical reactions and its wide range of applications in different fields make it a valuable compound for scientific research and industrial applications .
Propiedades
Número CAS |
52280-64-5 |
|---|---|
Fórmula molecular |
C10H7NO3 |
Peso molecular |
189.17 g/mol |
Nombre IUPAC |
5-hydroxy-1H-1-benzazepine-2,3-dione |
InChI |
InChI=1S/C10H7NO3/c12-8-5-9(13)10(14)11-7-4-2-1-3-6(7)8/h1-5,12H,(H,11,13,14) |
Clave InChI |
LRWDJVXXZACNEV-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=CC(=O)C(=O)N2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




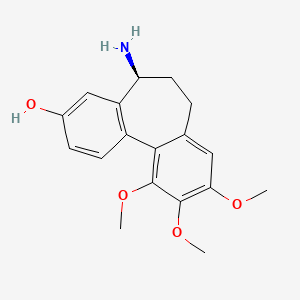
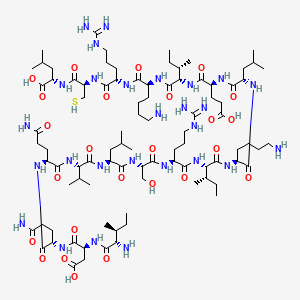
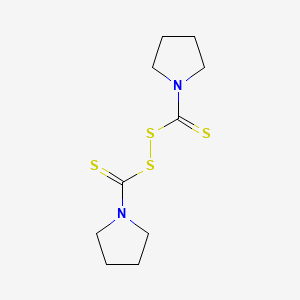
![2-morpholino-4H-benzo[g]chromen-4-one](/img/structure/B3062916.png)
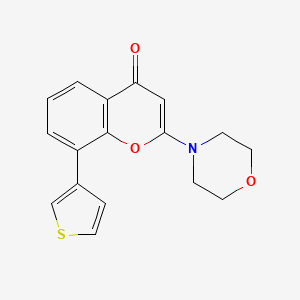
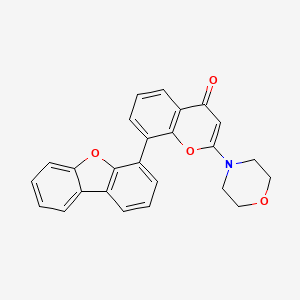




![6-(benzo[d][1,3]dioxol-5-yl(1H-imidazol-1-yl)methyl)benzo[d][1,3]dioxol-5-ol](/img/structure/B3062963.png)
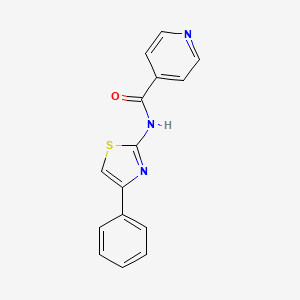
![(2R,3S,4S,5R,6R)-2-(aminomethyl)-6-[(1S,2R,3R,4S,6R)-4,6-diamino-2-hydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycyclohexyl]oxyoxane-3,4,5-triol](/img/structure/B3062980.png)